molecular formula C12H17ClO3S B1426942 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl chloride CAS No. 1340533-12-1

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl chloride

Cat. No. B1426942
M. Wt: 276.78 g/mol
InChI Key: HQZQJPQGIOTJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C12H17ClO3S . It has a molecular weight of 276.78 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(2,5-Dimethylphenoxy)butane-1-sulfonyl chloride consists of a butane chain attached to a sulfonyl chloride group and a 2,5-dimethylphenoxy group . The sulfonyl chloride group is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one chlorine atom. The 2,5-dimethylphenoxy group consists of a phenyl ring with two methyl groups attached at the 2 and 5 positions and an oxygen atom attached at the 4 position.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Compounds The compound has been utilized in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes, stable at room temperature, were created through the singlet oxygenation of 4-tert-butyl-3,3-dimethyl-5-(3-oxyphenyl)-2,3-dihydrothiophenes, which exclusively yielded sulfanyl-substituted dioxetanes. These were further oxidized to obtain sulfinyl- and sulfonyl-substituted dioxetanes. This process highlighted the compound's role in producing chemiluminescent materials with potential applications in various scientific fields (Watanabe et al., 2010).

Novel Benzothiazepines Synthesis The compound was instrumental in synthesizing novel substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety. This process involved the reaction of 1,4-dioxane-6-sulfonyl chloride with various propane-1,3-diones. The synthesized benzothiazepines were then purified and characterized, indicating the compound's critical role in creating compounds with potential medicinal applications (Chhakra et al., 2019).

Catalytic Applications in Synthesis This compound has been utilized as a precursor in synthesizing a novel nanosized N-sulfonated Brönsted acidic catalyst. This catalyst was then effectively used for the one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. The catalyst showcased reusability without significant loss of catalytic activity, underscoring its potential in facilitating efficient and environmentally friendly synthesis methods (Goli-Jolodar et al., 2016).

Material Science and Polymer Research

Poly(phenylene ether) Development The compound contributed to developing new thermosetting poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s. This process involved oxidative coupling copolymerization, followed by thermal curing. The resulting copolymers, characterized by their high molecular weight and broad molecular weight distributions, underline the compound's significance in creating high-performance materials with potential applications in various industries (Fukuhara et al., 2004).

properties

IUPAC Name

4-(2,5-dimethylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3S/c1-10-5-6-11(2)12(9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZQJPQGIOTJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenoxy)butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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